molecular formula C6H11NO2 B15274026 (2S)-2-Amino-3-methylpent-4-enoic acid

(2S)-2-Amino-3-methylpent-4-enoic acid

Katalognummer: B15274026
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: RXVINEUKGZXZAV-AKGZTFGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-3-methylpent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom, a methyl group (-CH3) on the third carbon, and a double bond between the fourth and fifth carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-methylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3-methyl-2-butenal and ammonia. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidization can enhance the efficiency and scalability of the production process . Additionally, the implementation of stringent quality control measures ensures the consistency and safety of the produced compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive intermediates. Additionally, it may modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the double bond.

    (2S)-2-Amino-3-methylpentanoic acid: Similar structure but with a saturated carbon chain.

    (2S)-2-Amino-3-methylhex-4-enoic acid: Similar structure but with an extended carbon chain.

Uniqueness

(2S)-2-Amino-3-methylpent-4-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

(2S)-2-amino-3-methylpent-4-enoic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m0/s1

InChI-Schlüssel

RXVINEUKGZXZAV-AKGZTFGVSA-N

Isomerische SMILES

CC(C=C)[C@@H](C(=O)O)N

Kanonische SMILES

CC(C=C)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.